4-chloro-N-(4-methylphenyl)dithiazol-5-imine
Overview
Description
4-chloro-N-(4-methylphenyl)dithiazol-5-imine is a chemical compound that has garnered attention in scientific research due to its potential biological activity and various applications. This compound belongs to the class of 1,2,3-dithiazoles, which are five-membered heterocycles containing two sulfur atoms and one nitrogen atom . The 1,2,3-dithiazole scaffold is known for its broad range of interesting biological activities, including antifungal, herbicidal, antibacterial, anticancer, antiviral, and antifibrotic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(4-methylphenyl)dithiazol-5-imine typically involves the reaction of 4-chloroaniline with carbon disulfide and sulfur monochloride under controlled conditions . The reaction proceeds through the formation of intermediate compounds, which are then cyclized to form the dithiazole ring. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and efficiency. The reaction parameters are carefully controlled to minimize impurities and maximize yield .
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-(4-methylphenyl)dithiazol-5-imine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: Reduction reactions can convert the dithiazole ring to other sulfur-containing heterocycles.
Substitution: The chlorine atom on the dithiazole ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted dithiazoles, depending on the specific reagents and conditions used .
Scientific Research Applications
4-chloro-N-(4-methylphenyl)dithiazol-5-imine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-chloro-N-(4-methylphenyl)dithiazol-5-imine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
4-chloro-N-(4-methylphenyl)dithiazol-5-imine can be compared with other similar compounds, such as:
4-chloro-N-(4-methoxyphenyl)dithiazol-5-imine: This compound has similar biological activities but differs in its potency and spectrum of activity.
4-chloro-N-(4-benzyloxyphenyl)dithiazol-5-imine: This analogue exhibits higher activity against certain pathogens but may have different toxicity profiles.
The uniqueness of this compound lies in its specific combination of biological activities and its potential for further modification to enhance its properties .
Properties
IUPAC Name |
4-chloro-N-(4-methylphenyl)dithiazol-5-imine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2S2/c1-6-2-4-7(5-3-6)11-9-8(10)12-14-13-9/h2-5H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMXUDKKDUSZJDB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N=C2C(=NSS2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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